Rimantadine

Descripción

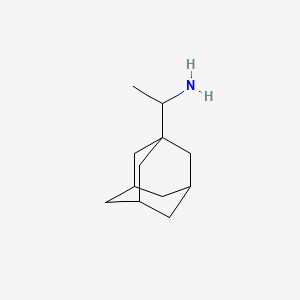

Structure

2D Structure

Propiedades

IUPAC Name |

1-(1-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHPRBFMUDMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023561 | |

| Record name | Rimantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13392-28-4, 117857-51-9 | |

| Record name | Rimantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 °C, > 300 °C | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Vise: A Technical Guide to Rimantadine's Inhibition of Influenza A M2-Mediated Viral Uncoating

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimantadine, an adamantane derivative, has long been a cornerstone in the study of antiviral compounds targeting the influenza A virus. Its mechanism of action, the inhibition of the viral M2 proton channel, serves as a classic example of targeted drug design. This technical guide provides an in-depth exploration of the molecular basis of this compound's function, focusing on its direct interaction with the M2 channel and the subsequent blockade of viral uncoating. We will delve into the structural biology of the drug-channel complex, the thermodynamics of their interaction, and the experimental methodologies used to elucidate these details. This document is intended to be a comprehensive resource for researchers in virology, structural biology, and medicinal chemistry, offering both foundational knowledge and detailed protocols for further investigation.

The Influenza A M2 Proton Channel: A Gateway for Viral Replication

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel. This channel is crucial for the viral life cycle, particularly during the early stages of infection. After the virus enters the host cell via endocytosis, the endosome acidifies. This drop in pH activates the M2 channel, allowing protons to flow from the endosome into the virion interior. The acidification of the viral core is a critical step that facilitates the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein M1, a process known as uncoating. Once uncoated, the vRNPs are released into the cytoplasm and subsequently imported into the nucleus to initiate viral replication. This compound's primary antiviral activity stems from its ability to block this essential proton transport, thereby preventing viral uncoating and halting the infection at an early stage.

Mechanism of Inhibition: this compound as a Molecular Plug

This compound inhibits the M2 proton channel by physically obstructing the pore. Structural and biochemical studies have revealed that this compound binds to a specific site within the lumen of the M2 channel's transmembrane domain. This binding site is formed by residues from all four M2 helices, creating a pocket that accommodates the adamantyl cage of the drug. The binding of this compound stabilizes the closed conformation of the channel, preventing the conformational changes necessary for proton translocation. The ethylamine group of this compound is oriented towards the C-terminus of the channel.

The interaction between this compound and the M2 channel is a dynamic process influenced by the surrounding lipid bilayer and the pH

Physicochemical Characterization of Rimantadine Hydrochloride: An In-depth Technical Guide for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of rimantadine hydrochloride, a critical antiviral agent. The following sections detail its fundamental characteristics, outline experimental protocols for their determination, and present this data in a structured format to aid in drug formulation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, effective, and bioavailable drug product. This compound hydrochloride, an α-methyl derivative of amantadine, presents as a white to off-white crystalline powder. Its key physicochemical parameters are summarized in the tables below.

Table 1: Identification and Physical Properties

| Parameter | Value | Reference |

| Chemical Name | α-methyltricyclo[3.3.1.1³,⁷]decane-1-methanamine, monohydrochloride | |

| Molecular Formula | C₁₂H₂₁N · HCl | |

| Molecular Weight | 215.77 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Freely soluble (50 mg/mL at 20°C) | |

| Ethanol | Soluble | Cayman Chemical |

| DMSO | ~50 mg/mL | Cayman Chemical |

| Dimethylformamide | ~2 mg/mL | Cayman Chemical |

| PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical |

Table 3: Dissociation and Partitioning Characteristics

| Parameter | Value | Reference |

| pKa | Not explicitly found in searches; determined experimentally via potentiometric titration. | |

| LogP (Octanol/Water) | 2.9 (calculated) | PubChem |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust drug formulation. This section provides detailed methodologies

Methodological & Application

Application Notes and Protocols for Studying Rimantadine Pharmacokinetics and Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models used to study the pharmacokinetics and efficacy of rimantadine, an antiviral drug effective against Influenza A virus. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic antiviral agent, an alpha-methyl derivative of amantadine, used for the prophylaxis and treatment of infections caused by Influenza A virus strains. Its mechanism of action is not entirely understood, but it is believed to inhibit the viral replication cycle at an early stage, possibly by interfering with the uncoating of the virus. The M2 protein of the influenza A virus, an integral membrane protein, is thought to be a key factor in the virus's susceptibility to this compound. This compound is not effective against Influenza B virus.

Animal Models in this compound Research

Mice and ferrets are the most commonly used animal models for evaluating the pharmacokinetics and efficacy of this compound. While mice offer advantages such as cost-effectiveness and the availability of various genetic strains, ferrets are considered the gold standard for influenza research due to their natural susceptibility to human influenza viruses and similar clinical progression of the disease. Other animal models, such as dogs, horses, and non-human primates, have also been used to a lesser extent.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal models. This data helps in determining appropriate dosing regimens for efficacy studies.

Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Mouse | 10 mg/kg | Oral | 274 | < 0.5 | 1.5 | - | |

| 40 mg/kg | Oral | 2,013 | < 0.5 | 1.5 | 58.6 | ||

| Dog | 5 mg/kg | Oral | 275 | 1.7 | 3.3 | 99.4 | |

| 10 mg/kg | Oral | 800 | 1.7 | 3.3 | - | ||

| 20 mg/kg | Oral | 1,950 | 1.7 | 3.3 | - | ||

| Horse | 15 mg/kg | Oral | - | - | - | - | |

| 30 mg/kg | Oral | - | - | - | - | ||

| 30 mg/kg (multiple doses) | Oral | - | - | - | - | ||

| Rat | - | IV | - | - | - | - | |

| - | Oral | - | - | - | 37.2 |

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.

Experimental Protocol: Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study of this compound in mice.

Materials:

-

Male or female BALB/c mice (6-8 weeks old)

-

This compound hydrochloride

-

Vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical equipment for this compound quantification (e.g., GC-MS or HPLC)

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Dosing:

-

Divide mice into groups (e.g., n=5 per group) for different dose levels (e.g., 10 mg/kg and 40 mg/kg).

-

Administer this compound orally via gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via retro-orbital bleeding or tail vein sampling.

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify this compound concentrations in plasma using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

-

Application Note: Establishing a Plaque Reduction Assay for Determining Rimantadine's Antiviral Activity Against Influenza A Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction assay is a fundamental and highly regarded method in virology for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for establishing a plaque reduction assay to determine the antiviral activity of rimantadine against susceptible strains of influenza A virus. This compound is an antiviral drug that specifically targets the M2 protein of the influenza A virus.[1] The M2 protein functions as a proton channel, which is essential for the uncoating of the viral RNA within the host cell's endosome.[1][2] By blocking this channel, this compound prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle.[1][3] This assay quantifies the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀), providing a robust measure of its antiviral potency.[4][5]

Mechanism of Action: this compound Inhibition of Influenza A M2 Proton Channel

Influenza A virus enters the host cell via endocytosis. The acidic environment of the endosome activates the M2 ion channel, allowing protons to flow into the virion.[1][2] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), a process known as uncoating.[3] this compound specifically binds to the pore of the M2 channel, physically obstructing the passage of protons.[6][7] This inhibition prevents viral uncoating and subsequent replication.[1]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

Application Notes and Protocols for Rimantadine Dosage and Administration in In Vivo Animal Studies

Introduction

Rimantadine is an antiviral drug that has historically been used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the viral M2 ion channel protein, which is crucial for the uncoating of the virus within the host cell. Although resistance to this compound is now widespread among circulating influenza A strains, it remains a valuable tool in virology research, particularly in studies involving susceptible viral strains and for understanding the mechanisms of antiviral resistance. These application notes provide detailed information on the dosage and administration of this compound for in vivo animal studies, with a focus on murine, rat, and ferret models. The protocols and data presented are intended to guide researchers in designing and executing well-controlled experiments to evaluate the efficacy and pharmacokinetics of this compound.

Data Presentation: this compound Dosage and Efficacy in Animal Models

The following tables summarize the quantitative data on this compound dosage, administration routes, and observed efficacy in various animal models from published studies.

Table 1: this compound Dosage and Efficacy in Mice

| Animal Model | Virus Strain | Route of Administration | Dosage | Dosing Regimen | Observed Efficacy | Reference(s) |

| Mice | Influenza A/Aichi/2/68 (H3N2) | Intraperitoneal (IP) | 40 mg/kg/day | Daily for 4 days | Significantly increased mean time to death and survival rates. | |

| Mice | Influenza A/Aichi/2/68 (H3N2) | Aerosol | 8.8 mg/kg/day | Daily for 4 days | Significantly increased mean time to death and survival rates. | |

| Mice | Mouse-adapted Influenza A | Not specified | 4.5 - 24 mg/kg/day | Not specified | Dose-related protection, reducing mortality from 80% to 10% at maximum protective doses. | |

| BALB/c Mice | Influenza A/Port Chalmers/H3N2 | Oral (in drinking water) with IP loading dose | Not specified | Prophylactic treatment followed by oral administration | Up to a 4 log10 reduction in pulmonary virus titer. | |

| BALB/c Mice | Influenza A/Port Chalmers/H3N2 | Intraperitoneal (IP) | Not specified | Prophylactic dose included | Reductions in pulmonary virus titers were less striking and not consistent. | |

| Mice | Swine Influenza A/New Jersey/8/76 | Oral | Not specified | Prophylactic or therapeutic | Reduced mortality and increased survival time. | |

| Mice | Not specified | Oral (p.o.) | 20-80 mg/kg/day | Daily for 5 days | Exhibited anti-infectious activity in combination with Oseltamivir in H3N2-infected models, lowering lung virus titer. |

Table 2: this compound Dosage and Pharmacokinetics in Rats

| Animal Model | Route of Administration | Dosage | Key Pharmacokinetic Findings | Reference(s) |

| Male Rats | Oral (p.o.) | 60 mg/kg (single dose) | 81-87% of the dose excreted in urine within 96 hours. Good absorption. | |

| Male Rats | Intravenous (i.v.) | 15 mg/kg (single dose) | 81-87% of the dose excreted in urine within 96 hours. |

Table 3: this compound Studies in Ferrets

| Study Type | Key Findings | Reference(s) |

| In Vitro (Tracheal Ciliated Epithelium) | This compound was toxic to the ciliated epithelium at concentrations of 16 and 32 µg/mL after 10-21 days of continuous exposure. | |

| In Vivo (Resistance Study) | Resistance of influenza A virus to amantadine (a related drug) was generated within 6 days of treatment. |

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for In Vivo Administration

Materials:

-

This compound hydrochloride powder

-

Sterile water for injection or sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile vials

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

This compound hydrochloride is freely soluble in water (50 mg/mL at 20°C). For oral or injectable solutions, calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

-

Aseptically weigh the calculated amount of this compound hydrochloride powder.

-

In a sterile vial, add the appropriate volume of sterile water for injection or PBS.

-

Gradually add the this compound hydrochloride powder to the solvent while vortexing to ensure complete dissolution.

-

For intravenous or intraperitoneal injections, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution as recommended. Aqueous solutions are not recommended to be stored for more than one day. For longer-term storage, consult the manufacturer's guidelines; stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.

Protocol 2: Oral Gavage Administration in Mice

Materials:

-

Prepared this compound solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh each mouse to determine the correct volume of this compound solution to administer based on the desired mg/kg dose.

-

Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Position the mouse in a vertical orientation.

-

Carefully insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Once the needle is properly positioned in the esophagus, slowly administer the solution.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or injury.

Note: An alternative, less stressful method for voluntary oral administration involves incorporating the drug into a palatable jelly, which the mice are trained to eat.

Protocol 3: Intraperitoneal (IP) Injection in Mice and Rats

Materials:

-

Prepared sterile this compound solution

-

Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

-

Sterile syringes (1 mL for mice, 3-5 mL for rats)

-

70% ethanol or other suitable disinfectant

-

Animal

Troubleshooting & Optimization

troubleshooting low solubility of rimantadine hydrochloride in aqueous solutions

Technical Support Center: Rimantadine Hydrochloride Solubility

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of this compound hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound hydrochloride?

A1: this compound hydrochloride, the salt form of this compound, is generally considered to be freely soluble in water.[1][2][3] However, its solubility is significantly influenced by the pH of the solution. At 20°C, its solubility in water is reported to be 50 mg/mL.[1][2][3] In a buffered solution like PBS at a neutral pH of 7.2, the solubility is considerably lower, at approximately 5 mg/mL.[4]

Q2: I am observing precipitation or incomplete dissolution. What is the most common reason for this?

A2: The most frequent cause of low solubility is the pH of the aqueous medium. This compound is a weak base, and its hydrochloride salt exhibits pH-dependent solubility. Solubility is highest in acidic conditions (pH < 5) and decreases as the pH approaches neutral or becomes basic. If you are using a neutral buffer system or unbuffered water, you may not achieve the maximum reported solubility.

Q3: Is there a difference in solubility between this compound and this compound hydrochloride?

A3: Yes, there is a significant difference. The free base form, this compound, has very low intrinsic aqueous solubility.[5] The hydrochloride salt is specifically used to improve its solubility in aqueous media.[6] For experiments requiring aqueous solutions, it is critical to use the this compound hydrochloride form.

Q4: How stable are aqueous solutions of this compound hydrochloride?

A4: Aqueous solutions of this compound hydrochloride are not recommended for long-term storage. It is advised to prepare solutions fresh for daily use to avoid potential degradation or precipitation over time.[4] Stock solutions are more stable when prepared in organic solvents and stored at -20°C.[4][7]

Troubleshooting Guide

Issue 1: Unable to achieve desired concentration in water or buffer.

This section provides a step-by-step guide to address challenges in dissolving this compound hydrochloride.

Data Summary

The solubility of this compound hydrochloride varies significantly depending on the solvent system used. The following table summarizes reported solubility data for easy comparison.

| Solvent | pH | Temperature | Solubility | Reference |

| Water | Not Specified | 20°C | 50 mg/mL | [1][2][3] |

| H₂O | Not Specified | Not Specified | 33.33 mg/mL | [7] |

| PBS | 7.2 | Not Specified | ~5 mg/mL | [4] |

| DMSO | Not Applicable | Not Specified | ~50 mg/mL | [4] |

| Ethanol | Not Applicable | Not Specified | ~5 mg/mL | [4] |

| Dimethyl Formamide | Not Applicable | Not Specified | ~2 mg/mL | [4] |

Experimental Protocols

Protocol 1: Preparation of an Acidified Aqueous Solution

This protocol is recommended for preparing a direct aqueous solution of this compound hydrochloride.

-

Solvent Preparation : Start with high-purity deionized water.

-

pH Adjustment : While stirring, slowly add 0.1 N HCl dropwise to the water until the pH is stable between 3.0 and 5.0.

-

Dissolution : Slowly add the weighed this compound hydrochloride powder to the acidified water while stirring continuously.

-

Aid Dissolution (if needed) : If dissolution is slow, place the container in a sonicator bath for 5-10 minute intervals. Gentle warming (not exceeding 40°C) can also be applied.

-

Finalization : Once fully dissolved, the solution should be clear. If necessary, adjust the final volume with the acidified water. Use this solution fresh, preferably within the same day.[4]

Protocol 2: Preparation of a Concentrated Stock Solution using an Organic Solvent

This protocol is suitable when a high concentration is needed or when the final experimental medium must remain at a neutral pH.

-

Solvent Selection : Choose a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it dissolves this compound hydrochloride up to 50 mg/mL.[4]

-

Dissolution : Add the weighed this compound hydrochloride powder to the appropriate volume of DMSO. Vortex or sonicate briefly until the solid is completely dissolved. This creates a concentrated stock solution.

-

Storage : Store the stock solution at -20°C for long-term stability.[4][7]

-

Application : For experiments, perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium.

-

Important : Ensure the final concentration of the organic solvent in your experimental setup is minimal, as it may have physiological effects at low concentrations.[4] A final DMSO concentration below 0.5% is generally considered safe for most cell-based assays.

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound HYDROCHLORIDE TABLETS, 100 MG [dailymed.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Comparative Analysis of Rimantadine and Amantadine: A Deep Dive into Antiviral Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antiviral potency of rimantadine and amantadine against influenza A virus. The information presented is curated from experimental data to assist researchers and professionals in understanding the nuanced differences between these two adamantane derivatives.

Executive Summary

This compound and amantadine are antiviral drugs that target the M2 proton ion channel of influenza A viruses, inhibiting viral replication.[1][2] While both drugs share a common mechanism of action, experimental evidence suggests that this compound generally exhibits a higher antiviral potency. In vitro studies have shown that this compound can be significantly more active than amantadine against both H1N1 and H3N2 influenza A strains.[3][4] One study indicated that this compound provides a comparable protective effect at concentrations four to eight times lower than amantadine. This guide will delve into the quantitative data supporting these findings, detail the experimental protocols used for their determination, and visualize the underlying molecular mechanisms and analytical workflows.

Data Presentation: In Vitro Antiviral Potency

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and amantadine against various influenza A virus strains, as determined by plaque reduction assays. A lower IC50 value indicates higher antiviral potency.

| Influenza A Strain | Drug | IC50 (µg/mL) | Reference |

| A/H1N1 | This compound | 0.2 - 0.4 | [3] |

| Amantadine | 0.2 - 0.4 | [3] | |

| A/H3N2 | This compound | 0.2 - 0.4 | [3] |

| Amantadine | 0.2 - 0.4 | [3] | |

| A/H2N2 | This compound | Inhibitory | [5] |

| Amantadine | Inhibitory | [6] | |

| Amantadine-Susceptible H1N1 | This compound | Submicromolar | [7] |

| Amantadine | Submicromolar | [7] | |

| Amantadine-Susceptible H3N2 | This compound | Submicromolar | [7] |

| Amantadine | Submicromolar | [7] | |

| Amantadine-Resistant H1N1 | This compound | >50 | [8] |

| Amantadine | >50 | [8] | |

| Amantadine-Resistant H3N2 | This compound | >50 | [8] |

| Amantadine | >50 | [8] |

Experimental Protocols

The determination of antiviral potency is crucial for the comparative analysis of drugs like this compound and amantadine. The Plaque Reduction Neutralization Test (PRNT) is a widely accepted method for quantifying the ability of an antiviral compound to inhibit the replication of a virus.

Plaque Reduction Neutralization Test (PRNT) Protocol

Objective: To determine the concentration of an antiviral drug required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock of known titer (Plaque Forming Units/mL)

-

This compound and Amantadine stock solutions

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Semi-solid overlay (e.g., agarose or Avicel)

-

Crystal violet staining solution

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well for a 6-well plate).[9] Incubate at 37°C with 5% CO2.

-

Drug Dilution: Prepare serial dilutions of this compound and amantadine in serum-free DMEM. The concentration range should be chosen to encompass the expected IC50 value.

-

Virus Preparation: Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection:

-

Wash the confluent MDCK cell monolayers with PBS.

-

Pre-incubate the cells with the different drug dilutions for 1 hour at 37°C.

-

Remove the drug-containing medium and infect the cells with the prepared virus dilution for 1 hour at 37°C, allowing for viral adsorption.[9]

-

-

Overlay:

-

After the incubation period, remove the virus inoculum.

-

Overlay the cell monolayers with a semi-solid medium containing the respective concentrations of the antiviral drugs.[9] The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.

-

Plaque Visualization:

-

Fix the cells with a solution like 10% formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.[10]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

-

The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[10]

-

Mandatory Visualizations

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of action for both this compound and amantadine involves the blockade of the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, the drugs prevent the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for viral replication.[2][8][11]

Caption: M2 proton channel inhibition by this compound and amantadine.

Experimental Workflow: Plaque Reduction Neutralization Test

The following diagram illustrates the key steps involved in the Plaque Reduction Neutralization Test (PRNT) to determine the antiviral potency of this compound and amantadine.

Caption: Workflow for the Plaque Reduction Neutralization Test.

Logical Flow of Comparative Analysis

Caption: Logical workflow for the comparative analysis.

References

- 1. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. Resistance of influenza A virus to amantadine and this compound: results of one decade of surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Influenza virus plaque assay [protocols.io]

- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Cross-Validation of Rimantadine's M2 Channel Binding Affinity: A Multi-Assay Comparison

A comprehensive analysis of experimental data from various biophysical and cellular assays provides a robust understanding of rimantadine's interaction with the influenza A M2 proton channel. This guide synthesizes findings from key studies, offering a comparative look at the binding affinity of this compound as determined by isothermal titration calorimetry (ITC), electrophysiology, and antiviral assays.

The influenza A M2 protein is a homotetrameric proton channel essential for viral replication, making it a key target for antiviral drugs like this compound.[1][2] The primary binding site for this compound is within the pore of the M2 transmembrane (TM) domain.[3][4] While this compound has been a cornerstone of influenza treatment, the emergence of resistant strains has necessitated a deeper understanding of its binding kinetics and mechanism of action.[5] This guide cross-validates the binding affinity of this compound, including its (R)- and (S)-enantiomers, by comparing data from distinct experimental approaches.

Quantitative Comparison of this compound Binding Affinity

The binding affinity of this compound and its enantiomers to the M2 channel has been quantified using various techniques. The data presented below is collated from studies employing different assays, providing a multi-faceted view of the drug-target interaction.

| Compound | Assay | M2 Construct | Parameter | Value (µM) | Reference |

| (R)-Rimantadine | Isothermal Titration Calorimetry (ITC) | M2TM Udorn/72 | Kd | 0.34 | [3][6] |

| (S)-Rimantadine | Isothermal Titration Calorimetry (ITC) | M2TM Udorn/72 | Kd | 0.32 | [3][6] |

| Racemic this compound | Isothermal Titration Calorimetry (ITC) | M2TM Udorn/72 | Kd | 0.33 | [3] |

| Amantadine | Isothermal Titration Calorimetry (ITC) | M2TM WT | Kd | 2.17 | [6] |

| (R)-Rimantadine | Electrophysiology (TEVC) | Full-length M2 WT | Kd | 0.019 ± 0.004 | [1] |

| (S)-Rimantadine | Electrophysiology (TEVC) | Full-length M2 WT | Kd | 0.021 ± 0.005 | [1] |

| Racemic this compound | Electrophysiology (TEVC) | Full-length M2 WT | Kd | 0.020 ± 0.003 | [1] |

| Amantadine | Electrophysiology (TEVC) | Full-length M2 WT | Kd | 0.21 ± 0.04 | [1] |

| Amantadine | Electrophysiology (TEVC) | WT A/M2 | IC50 | 16.0 ± 1.1 | [4] |

| (R)-Rimantadine | Antiviral Plaque Assay | A/Soloman Island/3/2006 (H1N1) | EC50 | 0.01962 | [1] |

| (S)-Rimantadine | Antiviral Plaque Assay | A/Soloman Island/3/2006 (H1N1) | EC50 | 0.02444 | [1] |

| (R)-Rimantadine | Antiviral Assay | A/Udorn/72 (H3N2) | IC50 | 0.05 ± 0.01 | [3] |

| (S)-Rimantadine | Antiviral Assay | A/Udorn/72 (H3N2) | IC50 | 0.06 ± 0.02 | [3] |

| Racemic this compound | Antiviral Assay | A/Udorn/72 (H3N2) | IC50 | 0.05 ± 0.02 | [3] |

M2TM refers to the transmembrane domain of the M2 protein. TEVC stands for Two-Electrode Voltage Clamp.

Notably, functional assays like electrophysiology and antiviral assays consistently show no significant difference in the binding affinity and potency between the (R)- and (S)-enantiomers of this compound.[1][3] While solid-state NMR studies have suggested tighter binding for (R)-rimantadine, this is not reflected in functional outcomes.[1][7][8]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the binding affinity data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS).[3][6]

-

Protein Preparation: The M2 transmembrane domain (M2TM) is expressed and purified. For ITC measurements, the M2TM fragments are typically reconstituted into dodecylphosphocholine (DPC) micelles at a pH of 8, where they form stable tetramers.[3][6]

-

Titration: A solution of the this compound compound is titrated into the M2TM solution in the calorimeter cell.

-

Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fitted to a binding model to calculate the thermodynamic parameters of the interaction.[3]

Electrophysiology (Two-Electrode Voltage Clamp - TEVC)

TEVC is a powerful technique to study the function of ion channels expressed in Xenopus laevis oocytes. It measures the ion flow across the oocyte membrane in response to changes in membrane potential, and how this flow is affected by channel blockers.[3][4]

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the full-length M2 protein.[3]

-

Recording: The oocyte is voltage-clamped, and the M2 channel is activated by lowering the extracellular pH. The resulting inward proton current is recorded.

-

Drug Application: this compound is applied to the oocyte, and the inhibition of the M2 current is measured. To determine the binding kinetics, both the association (kon) and dissociation (koff) rates are measured from the binding and washout curves. The dissociation constant (Kd) is then calculated from these rates.[1]

Antiviral Plaque Assay

This cellular assay determines the concentration of an antiviral compound required to inhibit viral replication by 50% (EC50).

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in cell culture plates.[3]

-

Infection: The cell monolayers are infected with an influenza A virus strain.

-

Treatment: The infected cells are overlaid with agar containing various concentrations of the antiviral compound.

-

Plaque Visualization: After incubation, the cells are stained to visualize plaques, which are areas of cell death caused by viral replication. The number and size of plaques are compared to untreated controls to determine the EC50.[1]

Visualizing the Cross-Validation Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for cross-validating this compound's binding affinity and its mechanism of blocking the M2 proton channel.

Caption: Cross-validation workflow for this compound's M2 binding affinity.

Caption: Mechanism of this compound action on the M2 proton channel.

References

- 1. This compound Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]

- 3. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Binding, Proton Blockage, and Inhibition of Influenza M2 WT and S31N by this compound Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Affinity of this compound Enantiomers against Influenza A/M2 Protein Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Head-to-Head: Unraveling the Neurotropic Potential of Rimantadine and Amantadine

For researchers and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of the neurotropic effects of rimantadine and amantadine in preclinical models, offering a synthesis of available experimental data to inform future research and development in neuroprotective and neurorestorative therapies.

While both amantadine and its alpha-methyl derivative, this compound, are adamantane compounds historically recognized for their antiviral properties, their neuroactive profiles have garnered significant interest. Amantadine is an established therapy for Parkinson's disease and has been investigated for traumatic brain injury, whereas this compound's neurotropic effects are less explored. This guide synthesizes the current preclinical evidence for their effects on neuronal survival, dopamine modulation, and NMDA receptor antagonism.

Mechanistic Insights: A Tale of Two Adamantanes

Amantadine's neuroprotective and neurotropic effects are believed to stem from a combination of mechanisms. Preclinical studies suggest it enhances dopamine release and inhibits its reuptake, which can contribute to functional recovery in models of brain injury.[1][2] Furthermore, amantadine acts as a non-competitive NMDA receptor antagonist, a mechanism thought to mitigate excitotoxicity.[3][4] However, some research indicates that its neuroprotective effects may be independent of NMDA receptor blockade and instead mediated through anti-inflammatory actions on glial cells and the induction of neurotrophic factors.[5][6]

This compound is also suggested to possess anti-Parkinsonian properties, likely through modulation of the dopaminergic system.[7][8] While direct evidence for NMDA receptor antagonism is less robust compared to amantadine, its structural similarity suggests a potential interaction. A notable gap in the literature is the limited number of preclinical studies directly investigating and comparing the broader neurotropic effects of this compound, such as its impact on neuronal survival and neurite outgrowth.

Comparative Analysis of Neurotropic Effects in Preclinical Models

To facilitate a clear comparison, the following table summarizes the key findings from preclinical studies on the neurotropic effects of amantadine and this compound. It is important to note that direct comparative studies are scarce, and much of the data for this compound's neurotropic potential is inferred from its known pharmacological activities.

| Neurotropic Effect | Amantadine | This compound | Key Preclinical Findings & Citations |

| Neuroprotection | Demonstrated | Limited Data | Amantadine protects dopaminergic neurons from toxins like MPP+ and LPS in primary rat midbrain cultures.[5][6] It also shows neuroprotective effects in rat models of carbon monoxide poisoning.[9][10] Limited direct evidence exists for this compound's neuroprotective effects. |

| Neuronal Survival | Increased | Not Reported | Chronic treatment with amantadine following fluid percussion traumatic brain injury in rats led to increased neuronal survival. |

| Dopamine Release | Increased | Suggested to Increase | Amantadine has been shown to ameliorate dopamine-releasing deficits in rats after fluid percussion injury.[1][2] The anti-Parkinsonian activity of this compound suggests it may also enhance dopamine release, though direct preclinical evidence is less documented.[7] |

| NMDA Receptor Antagonism | Weak, Non-competitive | Inferred | Amantadine is a known weak, non-competitive NMDA receptor antagonist.[3][4][11] Due to its structural similarity, this compound is inferred to have similar properties, but direct preclinical data is lacking. |

| Anti-Inflammatory Effects | Demonstrated | Not Reported | Amantadine reduces the release of pro-inflammatory factors (TNFα and NO) from microglia.[5][6] |

| Neurotrophic Factor Induction | Demonstrated | Not Reported | Amantadine increases the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astroglia.[5][6] |

Experimental Methodologies: A Closer Look at the Preclinical Evidence

Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols from key preclinical studies investigating the neurotropic effects of amantadine.

Amantadine's Neuroprotective Effect on Dopaminergic Neurons

-

Model: Primary rat midbrain cultures containing neurons, microglia, and astroglia.

-

Insult: 1-methyl-4-phenylpyridinium (MPP+) or lipopolysaccharide (LPS) to model Parkinson's disease-related neurotoxicity.

-

Drug Administration: Cultures were pre-treated with amantadine (10-30 µM) for 48 hours before the addition of MPP+ or LPS.

-

Endpoint Measurements:

-

Dopaminergic Neuron Function: Assessed by [³H] dopamine uptake assay.

-

Dopaminergic Neuron Survival: Quantified by counting tyrosine hydroxylase-positive (TH+) neurons.

-

Inflammatory Response: Measured the release of tumor necrosis factor-alpha (TNFα) and nitric oxide (NO) from microglial cells.

-

Neurotrophic Factor Expression: Assessed the expression of GDNF in astroglia.[5][6]

-

Amantadine's Effect on Dopamine Release After Traumatic Brain Injury

-

Model: Adult rats subjected to lateral fluid percussion traumatic brain injury.

-

Drug Administration: Chronic treatment with amantadine hydrochloride.

-

Endpoint Measurements:

Amantadine's NMDA Receptor Antagonism

-

Model: In vitro patch-clamp recordings on freshly dissociated rat hippocampal and striatal neurons.

-

Method: Whole-cell voltage-clamp technique to measure NMDA-activated currents.

-

Drug Application: Amantadine was applied at various concentrations to determine its effect on the NMDA receptor-mediated currents.

-

Endpoint Measurement: The half-maximal inhibitory concentration (IC50) of amantadine on NMDA receptor currents was calculated.[4][11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To visually represent the proposed mechanisms and experimental designs, the following diagrams were generated using the DOT language.

Caption: Proposed neuroprotective pathways of amantadine involving glial cells.

Caption: Workflow for in vitro neuroprotection studies of amantadine.

Conclusion and Future Directions

The available preclinical data strongly support the neurotropic and neuroprotective effects of amantadine, mediated through a multi-target mechanism involving dopaminergic modulation, NMDA receptor antagonism, and anti-inflammatory actions on glial cells. In contrast, while this compound's structural similarity and observed anti-Parkinsonian effects suggest a neuroactive profile, there is a clear deficit in dedicated preclinical studies to elucidate its specific neurotropic properties.

For researchers and drug development professionals, this comparison highlights a significant opportunity. Future preclinical research should focus on directly comparing the neurotropic effects of this compound and amantadine in standardized models of neurodegenerative diseases and brain injury. Key areas of investigation should include this compound's potential for neuroprotection, its influence on neurite outgrowth and synaptic plasticity, and a more definitive characterization of its interaction with the NMDA receptor. Such studies will be invaluable in determining if this compound holds untapped therapeutic potential for neurological disorders.

References

- 1. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]

- 2. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GDNF in astroglia [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A pilot study on the motor effects of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of amantadine for experimental acute carbon monoxide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Inactivity of Rimantadine Against Influenza B Virus: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the precise antiviral spectrum of existing drugs is paramount for the development of new and effective therapeutics. This guide provides a comprehensive comparison confirming the lack of rimantadine activity against the influenza B virus, supported by experimental data and detailed methodologies.

This compound, an adamantane derivative, has historically been used as an antiviral agent against influenza A virus. Its mechanism of action targets the M2 protein, a proton ion channel essential for the uncoating of the influenza A virus within an infected cell. However, a critical distinction exists in its efficacy against the two major types of influenza viruses that cause seasonal epidemics: influenza A and influenza B. Experimental evidence consistently demonstrates that this compound is ineffective against influenza B virus.[1][2][3][4][5]

The Molecular Basis of this compound's Selective Activity

The ineffectiveness of this compound against influenza B stems from a fundamental structural difference between the two virus types.[1][2] Influenza A viruses possess the M2 protein, which serves as the direct target for this compound.[3] By blocking this ion channel, this compound prevents the acidification of the viral interior, a crucial step for the release of the viral genome into the host cell cytoplasm and subsequent replication.

Conversely, influenza B viruses do not express the M2 protein.[1] Instead, they possess a functionally equivalent proton channel known as the BM2 protein. The structural and molecular differences between the M2 and BM2 proteins are significant enough that this compound cannot effectively bind to and inhibit the function of the BM2 protein. This inherent difference in viral protein composition is the definitive reason for the lack of this compound activity against influenza B.

Comparative Antiviral Activity Data

The differential activity of adamantanes like this compound and its analog amantadine has been quantified in numerous in vitro studies. These studies typically determine the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the replication of the virus by 50%.

Below is a summary of representative antiviral data. While specific IC50 values for this compound against influenza B are often not reported due to its high level of inactivity, the data clearly illustrates its potent activity against susceptible influenza A strains in stark contrast.

| Virus Type | Virus Strain | Compound | IC50 (µg/mL) |

| Influenza A | A/PR/8/34 (H1N1) | Amantadine | >50 |

| NWS/33 (H1N1) | Amantadine | >50 | |

| Suita/1/89 (H1N1) | Amantadine | >50 | |

| Kitakyushu/159/93 (H3N2) | Amantadine | >50 | |

| A/Soloman Island/3/2006 (H1N1) | This compound | 0.01962 (EC50, nM) | |

| Influenza B | Multiple Strains | This compound/Amantadine | Inactive [1][3][4] |

Note: Amantadine is a close structural and functional analog of this compound, targeting the same M2 protein. The data for amantadine against influenza A strains highlights the typical potency of this drug class against susceptible viruses. The EC50 value for this compound is presented in nM.

Experimental Protocols

The determination of antiviral activity is commonly performed using cell-based assays such as the plaque reduction assay or the virus yield reduction assay.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.

Methodology:

-

Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.

-

Virus Infection: The cell monolayers are washed and then infected with a known concentration of influenza virus (approximately 100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

-

Incubation: The plates are incubated to allow for virus replication and plaque formation.

-

Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.

-

Data Analysis: The number of plaques in the presence of the drug is compared to the number in the absence of the drug to calculate the percentage of inhibition and determine the IC50 value.

Mechanism of Action and Inactivity of this compound

The following diagram illustrates the differential interaction of this compound with influenza A and influenza B viruses, providing a clear visual representation of its selective activity.

Conclusion

The evidence unequivocally confirms that this compound lacks antiviral activity against the influenza B virus. This is a direct consequence of the absence of its target, the M2 protein, in influenza B virions. For researchers in the field of antiviral drug development, this highlights the importance of targeting viral proteins that are either highly conserved across different virus types or developing specific inhibitors for the unique targets present in each virus type. The neuraminidase inhibitors, such as oseltamivir and zanamivir, which are active against both influenza A and B, serve as a prime example of the former strategy. Future efforts in antiviral discovery can leverage this understanding to design novel therapeutics with broader spectrums of activity or targeted efficacy against specific influenza viruses.

References

- 1. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Virus Resistance to Antiviral Agents: A Plea for Rational Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

Safety Operating Guide

Proper Disposal of Rimantadine: A Guide for Laboratory Professionals

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of rimantadine, ensuring compliance with regulatory standards and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with pharmaceutical waste.

This compound is an antiviral drug that, according to its Safety Data Sheet (SDS), is considered a hazardous substance and must be handled and disposed of in accordance with local, state, and federal regulations.[1] While not classified as a controlled substance by the Drug Enforcement Administration (DEA), its hazardous nature necessitates careful waste management.

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound depends on its classification as a hazardous or non-hazardous waste, which can be determined by consulting your institution's environmental health and safety (EHS) department or a licensed waste management contractor.

Scenario 1: Management as a Non-Controlled Hazardous Waste

If this compound is designated as a hazardous waste at your facility, the following steps must be taken:

-

Segregation: Do not mix this compound waste with non-hazardous trash or other chemical waste streams. It should be collected in a designated, properly labeled hazardous waste container.

-

Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date accumulation started.

-

Accumulation: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area, following your facility's specific guidelines.

-

Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. This ensures the waste is transported, treated, and disposed of in compliance with Environmental Protection Agency (EPA) regulations, typically through incineration at a permitted facility.[1]

Scenario 2: Management as a Non-Hazardous Pharmaceutical Waste

In the event that this compound is not classified as a hazardous waste by your local or state regulations, the following procedure is recommended:

-

Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet.

-

Render Unusable: To discourage accidental ingestion or diversion, mix the this compound (without crushing tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.

-

Containment: Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container, to prevent leakage.

-

General Waste Disposal: The sealed container can then be disposed of in the regular municipal solid waste (trash).

-

Remove Personal Information: Before disposing of the original packaging, ensure all personally identifiable information is removed or blacked out.

| Disposal Consideration | Hazardous Waste Procedure | Non-Hazardous Waste Procedure |

| Segregation | Designated, labeled hazardous waste container | Not required |

| Container Labeling | "Hazardous Waste," "this compound," concentration, date | Not applicable |

| Disposal Method | Licensed hazardous waste contractor for incineration | Mix with unpalatable substance and dispose in municipal trash |

| Regulatory Oversight | EPA (RCRA), State, and Local | State and Local |

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations, to ensure full compliance.

References

Personal protective equipment for handling Rimantadine

Essential Safety and Handling Guide for Rimantadine

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound hydrochloride presents several health hazards that necessitate careful handling. The substance is classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Table 2: Recommended PPE for Handling this compound

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Wear two pairs when handling the pure compound or high concentrations.[3] | To prevent skin contact and irritation.[2] Double gloving minimizes risk during compounding and handling.[3] |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2] | To protect eyes from dust particles and splashes, preventing serious irritation.[2] |

| Body Protection | A protective disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | To protect skin and clothing from contamination. |

| Respiratory Protection | Use only in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation from inhaling dust.[2] |

Operational Plans: Safe Handling and Storage

Engineering Controls:

-

Ventilation: Always handle this compound powder in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[2]

-

Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

Procedural Guidance for Handling:

-

Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.

-

Weighing: Conduct weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

-

Solution Preparation: When dissolving the compound, add the powder to the solvent slowly to avoid splashing.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]

-

Clothing: Remove any contaminated clothing promptly and wash it before reuse.[2]

Storage Plan:

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area.

-

The substance should be stored in a locked location to prevent unauthorized access.[2]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[2][4] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop. |

| Ingestion | Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention. |

Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following workflow outlines the essential steps for managing a this compound spill.

Caption: Workflow for a safe and effective response to a this compound spill.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal of Unused this compound:

-

Preferred Method: The most responsible method for disposing of unused this compound is through a certified chemical waste disposal program or a drug take-back program.[5][6] Check with your institution’s Environmental Health and Safety (EHS) department for specific procedures.

-

Alternative Method (if no take-back program is available):

-

Do not flush down the toilet or drain unless specifically instructed to do so.

-

Mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[5][7]

-

Place the mixture in a sealed container, such as a sealable plastic bag.[5]

-

Dispose of the sealed container in the trash.[5]

-

Disposal of Contaminated Materials:

-

All disposable PPE (gloves, gowns, etc.) and materials used for cleaning spills (absorbent pads, cloths) should be considered hazardous waste.

-

Place these materials in a clearly labeled, sealed hazardous waste container.

-

Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.